alpha-d-Mannose pentaacetate

Beschreibung

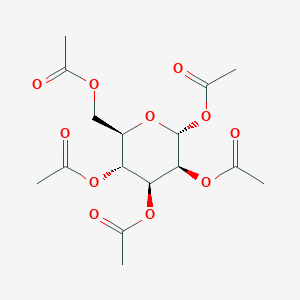

α-D-Mannose pentaacetate is a fully acetylated derivative of mannose, where all five hydroxyl groups are esterified with acetic acid. It is widely used as a protected intermediate in carbohydrate chemistry, particularly in glycosylation reactions for synthesizing glycoconjugates and pharmaceuticals. Its acetyl groups enhance stability and solubility in organic solvents, making it a versatile building block in synthetic chemistry .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-OWYFMNJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313184 | |

| Record name | α-D-Mannose pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-65-9 | |

| Record name | α-D-Mannose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Mannose pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Mannopyranose, 1,2,3,4,6-pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Mode of Action

The mode of action of Alpha-d-Mannose pentaacetate is primarily through glycosylation. Glycosylation is a process where a carbohydrate is attached to a target molecule, which can alter the function or properties of that molecule. This compound has been used in studies to assess novel synthetic inhibitors of selectin-mediated cell adhesion. It has also been used to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion.

Biochemical Pathways

This compound is involved in several biochemical pathways. According to KEGG COMPOUND, it is involved in fructose and mannose metabolism, galactose metabolism, amino sugar and nucleotide sugar metabolism, and biosynthesis of nucleotide sugars. These pathways play crucial roles in various biological processes, including energy production, cellular communication, and the synthesis of important biomolecules.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. For instance, its role in glycosylation can impact cell adhesion, which is crucial for many biological processes, including immune response and inflammation.

Biochemische Analyse

Biochemical Properties

Alpha-d-Mannose pentaacetate plays a role in biochemical reactions, particularly in glycosylation processes. It has been used in studies to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion

Cellular Effects

The available literature does not provide specific information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Dosage Effects in Animal Models

The available literature does not provide information on any threshold effects observed in these studies, or any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is likely involved in mannose metabolic pathways

Biologische Aktivität

α-D-Mannose pentaacetate is a derivative of mannose, a sugar that plays a critical role in various biological processes, particularly in cell adhesion and immune response. This compound has garnered attention for its potential biological activities, including its ability to interact with specific proteins and influence cellular functions.

Chemical Structure

The chemical formula for α-D-mannose pentaacetate is CHO, and it consists of five acetyl groups attached to the hydroxyl groups of mannose. This modification enhances its solubility and reactivity, making it a useful reagent in biochemical research.

1. Interaction with FimH

α-D-Mannose pentaacetate has been studied for its role as an antagonist to the FimH protein, which is involved in the adhesion of uropathogenic E. coli (UPEC) to host cells. The binding affinity of various mannosides, including α-D-mannose derivatives, to FimH has been characterized using quantitative binding assays. Notably, α-D-mannosides exhibit high affinity for FimH due to specific interactions between the mannose ring and the binding pocket of the lectin .

Table 1: Binding Affinities of Mannosides to FimH

| Compound | Binding Affinity (nM) |

|---|---|

| α-D-Mannose | 150 |

| α-D-Butylmannoside | 370 |

| α-D-Mannose Pentaacetate | TBD |

Note: TBD indicates values that require further investigation.

2. Glycosylation Reactions

In synthetic organic chemistry, α-D-mannose pentaacetate serves as a glycosylation donor in the synthesis of glycosides and glycoconjugates. Its acetylated form facilitates the transfer of mannose moieties to various acceptors, enhancing the development of carbohydrate-based therapeutics .

3. Immunological Applications

Recent studies have indicated that mannosylated compounds can enhance immune responses by targeting specific receptors on immune cells. For instance, mannosylated lipopetides have been shown to improve antigen delivery to dendritic cells, leading to enhanced activation of T-cells . This suggests that α-D-mannose pentaacetate could be utilized in vaccine development or as an adjuvant.

Case Study 1: Inhibition of Selectin-Mediated Cell Adhesion

A study explored the use of α-D-mannose pentaacetate in developing synthetic inhibitors of selectin-mediated cell adhesion. The results demonstrated that compounds derived from α-D-mannose pentaacetate effectively reduced leukocyte adhesion under flow conditions, highlighting its potential in treating inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Glycosylation Agent

One of the primary applications of alpha-D-mannose pentaacetate is as a glycosylation agent in organic synthesis. It serves as a precursor for the synthesis of various mannosides, which are crucial in the development of glycosylated pharmaceuticals.

- Synthesis of Mannosides : The compound is utilized in reactions to produce α-mannosylated products, which are important for creating glycosides with specific stereochemical configurations. For instance, it can be reacted with alcohols or phenols in the presence of Lewis acids to yield high-purity α-mannosides, which have applications as pharmaceutical agents due to their efficacy against selectin-mediated cell adhesion .

Medicinal Chemistry

This compound plays a critical role in the design and synthesis of drugs targeting bacterial infections and inflammatory diseases.

- Selectin Antagonists : The compound has been used to synthesize novel inhibitors that target selectins, which are involved in leukocyte recruitment during inflammatory responses. These inhibitors demonstrate potential in treating conditions like acute and chronic urinary tract infections (UTIs) by preventing bacterial adhesion .

- Antivirulence Agents : Research has demonstrated that mannosides derived from this compound can serve as antivirulence agents against uropathogenic Escherichia coli (UPEC). These compounds inhibit the binding of bacteria to host cells, thereby reducing infection severity without exerting direct antibacterial effects .

Vaccine Development

Mannosylation techniques utilizing this compound have been explored for enhancing vaccine efficacy.

- Targeting Immune Responses : Mannosylated lipoproteins have been developed as model vaccines that effectively target immune cells. The incorporation of mannoside structures enhances the delivery and presentation of antigens to dendritic cells, potentially improving vaccine responses against various pathogens .

Case Study 1: Synthesis of FimH Antagonists

In a study focused on developing small-molecule antagonists for FimH, a lectin critical for UPEC adhesion, this compound was used to create a series of α-D-mannoside derivatives. These compounds exhibited high binding affinities to FimH, demonstrating their potential as therapeutic agents against UTIs .

Case Study 2: Prodrug Development

Research into prodrugs derived from mannosides aimed at improving oral bioavailability highlighted the utility of this compound. Prodrugs such as tetraacetate have shown promise in enhancing the pharmacokinetic profiles of mannosides, making them more viable for clinical applications .

Comparative Data on Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Glycosylation | Used as a precursor for synthesizing α-mannosides | High yield and stereospecificity achieved |

| Medicinal Chemistry | Development of selectin antagonists | Effective against inflammatory diseases |

| Vaccine Development | Enhances antigen delivery via mannosylation | Improved immune responses observed |

| Prodrug Development | Increases bioavailability and half-life | Promising results in pharmacokinetic studies |

Analyse Chemischer Reaktionen

Glycosylation Reactions

Alpha-D-mannose pentaacetate serves as a precursor for α-mannosides via Lewis acid-mediated glycosylation. Key methods include:

(a) Fluoride Displacement with HF-Pyridine

Reaction with HF-pyridine yields tetra-O-acetyl-α-D-mannopyranosyl fluoride , a glycosyl donor for alcohols or phenols. This method achieves high α-selectivity (>90%) due to bulky acetyl groups stabilizing the oxocarbenium intermediate .

Example :

-

Substrate : Mannose pentaacetate (100 g)

-

Conditions : HF-pyridine (100 g), dichloromethane, 40°C, overnight

-

Product : Tetra-O-acetyl-α-D-mannopyranosyl fluoride (89% yield) .

(b) BF₃·OEt₂-Catalyzed Glycosylation

Phenolic glycosides form via BF₃·OEt₂ activation, retaining α-configuration. Aryl mannosides (e.g., α-D-phenylmannoside) are synthesized for bacterial adhesion studies .

Example :

-

Substrate : Phenol derivatives + mannose pentaacetate

-

Conditions : BF₃·OEt₂, CH₂Cl₂, 0°C to RT

Mercaptolysis

Mannose pentaacetate reacts with ethyl mercaptan (ZnCl₂ catalyst) to form ethyl 1,2-trans-α-D-thiomannopyranoside tetraacetate as the major product (60–70% yield) .

Key Observations :

-

Reactivity: α-anomer reacts 7× faster than β-anomer due to steric effects.

-

Stereochemistry: Exclusively 1,2-trans products form via neighboring-group participation .

(a) Chemoenzymatic Approach

Using acetylxylan esterase (AXE), regioselective deacetylation enables disaccharide formation :

| Compound | Linkage | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 10 | 1→6 | 0°C, 2.5 h | 87 |

| 11 | 1→6 | −70°C to RT, 4 h | 79 |

| 12 | 1→2 | 0°C, 3.5 h | 92 |

| 16 | 1→2 | 0°C, 2.5 h | 74 |

Data sourced from enzymatic deprotection studies .

(b) Hydrogenolysis-Hydrolysis

Pd(OH)₂/HCl in methanol cleaves benzyl or naphthylmethyl groups, yielding peracetylated oximes without epimerization :

Example :

-

Substrate : Naphthylmethyl-protected mannose pentaacetate

-

Conditions : Pd(OH)₂, HCl, H₂, MeOH

Reactivity in Acetyl Exchange

Comparative studies with D-glucose pentaacetate reveal:

-

Acetyl Exchange Rate : α-mannose pentaacetate exchanges 8× slower than β-glucose pentaacetate due to steric hindrance at C2 .

-

Solvolysis : Reacts with ZnCl₂ in ethyl mercaptan at intermediate rates .

Stability and Handling

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Comparison Based on Anomeric Configuration

α-D-Glucose Pentaacetate vs. β-D-Glucose Pentaacetate

- Physical Properties: α-D-Glucose pentaacetate has a melting point of 107–110°C and specific optical rotation [α]D²⁰ = +100° to +104° (c=1, CHCl₃) . β-D-Glucose pentaacetate shares similar solubility (organic solvents, insoluble in water) but differs in crystallization kinetics. α-anomers exhibit faster nucleation rates and distinct crystal morphologies compared to β-anomers .

Biological Activity :

- α-D-Glucose pentaacetate stimulates insulin secretion in pancreatic β-cells via dual mechanisms: metabolic breakdown and receptor-mediated effects. β-D-Glucose pentaacetate also induces insulin release but with reduced efficacy (~70% of α-form activity). β-L-Glucose pentaacetate shows minimal activity, highlighting stereospecificity .

Applications :

α-D-Mannose Pentaacetate vs. α/β-D-Glucose Pentaacetates

- Synthetic Utility: α-D-Mannose pentaacetate is critical in synthesizing bis-glycosides (e.g., in drug candidates like bimosiamose) via BF₃/Et₂O-mediated condensations. In contrast, glucose pentaacetates are more commonly used in antiviral and anticancer drug synthesis . Glucose pentaacetates are more extensively studied for insulinotropic effects, whereas mannose derivatives are prioritized for glycan assembly .

Comparison Based on Sugar Type

α-D-Mannose Pentaacetate vs. α-D-Galactose Pentaacetate

Biological Activity :

- Structural Differences: The axial C4 hydroxyl group in galactose (vs. equatorial in glucose and mannose) alters molecular interactions. This impacts enzyme binding, as seen in cholinesterase inhibition studies where hydrangenol 8-O-glucoside pentaacetate (HGP) showed non-competitive inhibition via hydrophobic interactions .

α-D-Mannose Pentaacetate vs. Fructose Pentaacetate

- Synthesis and Stability: Fructose pentaacetate is more reactive and sensitive to atmospheric conditions, complicating handling. Mannose derivatives are comparatively stable, favoring their use in multi-step syntheses .

- Applications: Fructose pentaacetate is less explored in drug development but has niche roles in material science. Mannose pentaacetate dominates glycobiology due to its relevance in immune-recognition pathways .

Physicochemical and Functional Comparison

Vorbereitungsmethoden

Catalytic Acetylation with Cesium Fluoride

-

Procedure : D-Mannose is treated with acetic anhydride and CsF (0.5–1.0 mol%) at 0–25°C for 12–24 hours.

-

Mechanism : CsF stabilizes the oxocarbenium ion intermediate, favoring α-anomer formation through stereoelectronic control.

Lewis Acid-Mediated Glycosylation

Lewis acids such as BF₃·Et₂O or HF-pyridine enable stereospecific α-mannosylation of alcohols or phenols using preacetylated mannose derivatives.

HF-Pyridine Method

Chemoenzymatic Synthesis

Enzyme-catalyzed regioselective deprotection offers a green alternative to traditional methods.

Lipase-Catalyzed Deprotection

-

Procedure :

-

Table 1 : Enzymatic vs. Chemical Acetylation

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Reaction Time (h) | 24 | 12 |

| Temperature (°C) | 30 | 25 |

| Solvent | Aqueous acetone | Anhydrous CH₂Cl₂ |

| α:β Ratio | 95:5 | 98:2 |

Anomerization of β-D-Mannose Pentaacetate

β-to-α anomerization is critical for recycling byproducts.

Imidazole-Promoted Anomerization

-

Procedure : β-D-Mannose pentaacetate is heated with imidazole (2 equiv.) in acetone at 60°C for 3 hours.

-

Mechanism : Imidazole acts as a Brønsted base, facilitating ring-opening and re-closing via oxocarbenium ion.

Industrial-Scale Production

Crystallization-Driven Purification

-

Procedure : Crude α/β mixtures are dissolved in hot ethanol and cooled to −20°C, selectively crystallizing α-D-mannose pentaacetate.

-

Table 2 : Crystallization Efficiency

Challenges and Innovations

Anomeric Control

Q & A

Q. What are the optimal synthetic methodologies for α-D-mannose pentaacetate, and how do reaction conditions influence stereochemical outcomes?

α-D-Mannose pentaacetate is synthesized via acetylation of mannose using acetic anhydride, typically catalyzed by acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) . Key variables include temperature (20–40°C), solvent polarity (e.g., dichloroethane), and catalyst loading. For example, BF₃·Et₂O enhances regioselectivity during glycosylation reactions, as shown in Friedel-Crafts condensations . Post-synthesis purification via recrystallization (using methanol or ethyl acetate) ensures >95% purity, verified by melting point analysis and TLC .

Q. How can researchers distinguish α- and β-anomers of mannose pentaacetate using spectroscopic techniques?

NMR spectroscopy is critical: the anomeric proton (C-1) of α-D-mannose pentaacetate resonates at ~6.33 ppm (doublet, J = 3–4 Hz), while the β-anomer appears at ~5.72 ppm . Crystallographic studies (e.g., single-crystal X-ray) confirm the axial orientation of the anomeric acetate group in the α-form . Mass spectrometry (ESI-MS) further validates molecular weight (390.34 g/mol) and fragmentation patterns .

Q. What are the solubility limitations of α-D-mannose pentaacetate, and how do they impact experimental design?

The compound is highly soluble in chloroform, ethyl acetate, and methanol (>150 mg/mL) but insoluble in water . This necessitates organic-phase reactions for glycosylation or derivatization. For aqueous compatibility, phase-transfer catalysts (e.g., tetrabutylammonium bromide) or co-solvents (e.g., DMSO/water mixtures) are recommended .

Q. Which analytical methods are most reliable for quantifying α-D-mannose pentaacetate in complex matrices?

HPLC (C18 column, acetonitrile/water gradient) provides robust quantification (LOD: 0.1 µg/mL) . GC-MS is suitable for volatile derivatives (e.g., trimethylsilyl ethers), while TLC (silica gel, chloroform/methanol 9:1) offers rapid purity checks . Calibration curves must account for batch-to-batch variability in acetyl group substitution .

Advanced Research Questions

Q. How does α-D-mannose pentaacetate interact with biological systems, and what mechanisms underlie its reported bioactivity?

Studies suggest antimicrobial activity via disruption of microbial cell wall synthesis, likely due to competitive inhibition of glycosidases . In cancer models, its derivatives inhibit galectin-3, a lectin involved in metastasis . Fluorescence assays (e.g., NAD(P)H monitoring) reveal dose-dependent metabolic interference in cell lines .

Q. What strategies can overcome the instability of α-D-mannose pentaacetate under basic or nucleophilic conditions?

The acetyl groups are susceptible to hydrolysis in basic media (pH > 9). To stabilize the compound:

- Use aprotic solvents (e.g., DMF) during reactions.

- Introduce protecting groups (e.g., benzylidene) at sensitive positions .

- Optimize reaction times (<2 hours) to minimize degradation .

Q. How can researchers design experiments to study the equilibration of α- and β-anomers in solution?

- Kinetic studies : Monitor anomer ratios over time via ¹H NMR (C-1 proton signals) in deuterated solvents (e.g., CDCl₃) .

- Thermodynamic analysis : Calculate equilibrium constants (K) at varying temperatures (25–60°C) using integration of NMR peaks .

- Catalytic effects : Test acids (e.g., p-TsOH) or bases (e.g., Et₃N) to accelerate anomerization .

Q. What are the implications of α-D-mannose pentaacetate’s chiral centers in material science applications?

The compound serves as a precursor for chiral catalysts and liquid crystals. For example, its tetra-O-pivaloyl derivative forms enantioselective coordination complexes with transition metals (e.g., Ru) for asymmetric hydrogenation . X-ray diffraction confirms helical packing in crystalline phases, relevant for photonic materials .

Q. How can computational modeling enhance the understanding of α-D-mannose pentaacetate’s conformational dynamics?

Molecular dynamics (MD) simulations (AMBER force field) predict dominant chair conformations (⁴C₁ for α-anomer) in nonpolar solvents . Density functional theory (DFT) calculates acetyl group rotational barriers (~8–12 kcal/mol), explaining steric effects in glycosylation reactions .

Q. What are the unresolved challenges in scaling up α-D-mannose pentaacetate synthesis for preclinical studies?

- Purification bottlenecks : Chromatography is cost-prohibitive; alternative methods like antisolvent crystallization (e.g., hexane) are being explored .

- Toxicity profiling : Limited data exist on chronic exposure; preliminary zebrafish assays indicate LC₅₀ > 500 µM, but mammalian models are pending .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.